molecular formula C6H8O2 B1442855 3-(Prop-2-ynyl)oxetan-3-ol CAS No. 1354550-84-7

3-(Prop-2-ynyl)oxetan-3-ol

Cat. No. B1442855
M. Wt: 112.13 g/mol
InChI Key: NUVJUOZKDXUTIN-UHFFFAOYSA-N
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Description

“3-(Prop-2-ynyl)oxetan-3-ol” is a chemical compound with the molecular formula C6H8O2 . It has a molecular weight of 112.127 .


Synthesis Analysis

A highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished. This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters. Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .


Molecular Structure Analysis

The molecular structure of “3-(Prop-2-ynyl)oxetan-3-ol” is represented by the formula C6H8O2 . More detailed structural information may be available in specialized chemical databases or literature.

Scientific Research Applications

Downstream Processing in Bioproduction

Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol discusses the challenges in the separation and purification processes of diols from fermentation broth, which is a significant cost factor in microbial production. This review could be relevant to understanding the industrial applications and processing challenges of similar chemical compounds (Zhi-Long Xiu & A. Zeng, 2008).

Antioxidant Activity Determination Methods

Analytical Methods Used in Determining Antioxidant Activity A Review

provides a critical overview of various tests used to determine the antioxidant activity of compounds, which might be applicable to evaluating the antioxidant potential of “3-(Prop-2-ynyl)oxetan-3-ol” or related compounds (I. Munteanu & C. Apetrei, 2021).

Glycerol Hydrogenolysis

Catalysts for glycerol hydrogenolysis to 1,3-propanediol A review of chemical routes and market

reviews studies on chemical routes for the production of 1,3-propanediol from glycerol, evaluating process variables and the influence of catalysts, which could offer insights into catalyst design and process optimization for related chemical reactions (Alisson Dias da Silva Ruy et al., 2020).

Lignin Acidolysis

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin. Part 6 A Review

explores the acidolysis mechanisms of lignin model compounds, which might provide a foundation for understanding the chemical behavior of similar oxygen-containing heterocycles under acidic conditions (T. Yokoyama, 2015).

Safety And Hazards

The safety data sheet for a similar compound, Oxetan-3-ol, indicates that it is a combustible liquid that is harmful if swallowed. It causes skin irritation and serious eye damage, and may cause respiratory irritation . It’s important to handle such chemicals with appropriate safety measures.

properties

IUPAC Name

3-prop-2-ynyloxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-6(7)4-8-5-6/h1,7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVJUOZKDXUTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-ynyl)oxetan-3-ol

CAS RN

1354550-84-7
Record name 3-(Prop-2-ynyl)oxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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